molecular formula C18H16ClN3O2 B2934853 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 1029736-60-4

1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2934853
CAS RN: 1029736-60-4
M. Wt: 341.8
InChI Key: ZEVMMKHLNNRUIT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as JNJ-47965567, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazinone class of compounds and has been shown to have various pharmacological properties.

Mechanism of Action

1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one exerts its pharmacological effects by inhibiting PARP activity. PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to be a potent PARP inhibitor, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in various diseases. However, 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. One potential direction is the development of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one and its potential applications in other diseases. Finally, the development of more stable and soluble forms of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one could improve its efficacy and expand its potential applications.
In conclusion, 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is a novel compound with potential therapeutic applications in various diseases. Its potent inhibitory activity against PARP makes it a valuable tool for studying the role of PARP in disease pathogenesis. Further research is needed to fully understand the potential applications of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one and to develop more stable and soluble forms of the compound.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves the reaction of 3-chlorophenyl hydrazine with 2-methoxybenzaldehyde, followed by the addition of a pyrazinone moiety. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes 1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one a potential candidate for the treatment of cancer, as PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-24-16-8-3-2-5-13(16)12-21-17-18(23)22(10-9-20-17)15-7-4-6-14(19)11-15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVMMKHLNNRUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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